H-Ser(tBu)-OtBu HCl

Catalog No.
S1767696
CAS No.
51537-21-4
M.F
C11H24ClNO3
M. Wt
217,13*36,45 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser(tBu)-OtBu HCl

CAS Number

51537-21-4

Product Name

H-Ser(tBu)-OtBu HCl

IUPAC Name

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Molecular Formula

C11H24ClNO3

Molecular Weight

217,13*36,45 g/mole

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1

InChI Key

RDWZQVGVBTYCBD-QRPNPIFTSA-N

SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Synonyms

H-Ser(tBu)-OtBuHCl;51537-21-4;O-tert-Butyl-L-serinetert-butylesterhydrochloride;(S)-tert-Butyl2-amino-3-(tert-butoxy)propanoatehydrochloride;O-tert-Butyl-L-serinetert-butylesterHCl;ST51012448;C11H24ClNO3;H-Ser(tBu)-OtBuCl;H-Ser(tBu)-OtBu.HCl;20589_ALDRICH;SCHEMBL318950;20589_FLUKA;CTK7F3304;MolPort-003-927-714;RDWZQVGVBTYCBD-QRPNPIFTSA-N;CH-177;MFCD00034850;AKOS015998700;CS14673;DS-1815;AK-81284;AB0006677;TC-165592;AM20100259;ST24030747

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl

H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine tert-butyl ester hydrochloride, is a derivative of the amino acid L-serine. It is a synthetic compound commonly used as a building block in peptide synthesis []. Peptides are short chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes.

The significance of H-Ser(tBu)-OtBu HCl lies in its protected form of the L-serine side chain. The hydroxyl group (OH) of the serine side chain is masked by two tert-butyl (tBu) groups, making it unreactive during peptide synthesis. This allows for selective modification of other parts of the peptide while keeping the serine functionality intact [].


Molecular Structure Analysis

H-Ser(tBu)-OtBu HCl consists of several key features:

  • Central serine backbone: This core structure contains the amino group (NH2), the carboxylic acid group (COOH), and the side chain with a chiral α-carbon.
  • Protected hydroxyl group: Both hydroxyl groups on the serine side chain are masked by tert-butyl (tBu) groups, denoted by (tBu) in the formula. These bulky groups prevent unwanted reactions with the hydroxyl groups during peptide synthesis [].
  • Hydrochloride salt (HCl): The presence of HCl indicates the compound exists as a salt with a positively charged proton (H+) associated with a negatively charged chloride ion (Cl-). This form improves the solubility and handling properties of the compound [].

Chemical Reactions Analysis

Synthesis of a Dipeptide:

  • H-Ala-OH (Alanine) + Cl-CO-CH2-CH(NH2)-COOtBu HCl (H-Ser(tBu)-OtBu) --> H-Ala-Ser(tBu)-OtBu + HCl (Eq. 1)

In this reaction (Eq. 1), the C-terminus carboxylic acid group of alanine reacts with the N-terminus amino group of H-Ser(tBu)-OtBu, forming a peptide bond and releasing HCl as a byproduct. The tert-butyl groups on the serine side chain remain intact during this process.

Deprotection:

After peptide chain assembly, the tert-butyl groups can be removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free hydroxyl groups on the serine residues [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of H-Ser(tBu)-OtBu HCl is not readily available in scientific literature. However, due to the presence of the tert-butyl groups, it is expected to be a white crystalline solid with good solubility in organic solvents like dichloromethane and dimethylformamide but poor solubility in water []. The hydrochloride salt form likely improves its water solubility to some extent [].

Dates

Modify: 2023-08-15

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